proxyl-MTS
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Overview
Description
Proxyl-MTS, also known as (1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl methanethiosulfonate, is a heterocyclic organic compound with the molecular formula C10H20NO3S2 and a molecular weight of 266.4 g/mol . It is commonly used in experimental and research settings due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Proxyl-MTS can be synthesized through a series of chemical reactions involving the introduction of a methanethiosulfonate group to a pyrrolidine ring. The synthesis typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving appropriate precursors.
Introduction of the Oxyl Group: The oxyl group is introduced to the pyrrolidine ring through a controlled oxidation reaction.
Attachment of the Methanethiosulfonate Group: The methanethiosulfonate group is attached to the pyrrolidine ring through a substitution reaction, often using reagents such as methanesulfonyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
Proxyl-MTS undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can be useful in various chemical applications.
Reduction: this compound can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like methanesulfonyl chloride and bases such as triethylamine are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxides, while substitution reactions can produce a range of derivatives with different functional groups.
Scientific Research Applications
Proxyl-MTS has a wide range of applications in scientific research, including:
Chemistry: It is used as a spin-labeling reagent in electron paramagnetic resonance (EPR) spectroscopy to study the structure and dynamics of molecules.
Biology: this compound is employed in the labeling of proteins and nucleic acids to investigate their interactions and conformational changes.
Medicine: The compound is used in the development of diagnostic tools and therapeutic agents, particularly in the study of oxidative stress and related diseases.
Industry: This compound is utilized in the synthesis of various industrial chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of Proxyl-MTS involves its ability to form covalent bonds with thiol groups in proteins and other biomolecules. This interaction can lead to changes in the structure and function of the target molecules. The compound’s reactivity with thiol groups makes it a valuable tool for studying redox processes and protein function .
Comparison with Similar Compounds
Similar Compounds
- (1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl methanethiosulfonate
- 2,2,5,5-Tetramethyl-3-(methanesulfonylthio)pyrrolidine-1-oxyl
Uniqueness
Proxyl-MTS is unique due to its specific reactivity with thiol groups and its stability under various conditions. This makes it particularly useful in applications requiring precise labeling and modification of biomolecules. Compared to similar compounds, this compound offers a balance of reactivity and stability, making it a versatile tool in both research and industrial applications .
Properties
IUPAC Name |
1-hydroxy-2,2,5,5-tetramethyl-3-(methylsulfonylsulfanylmethyl)pyrrolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3S2/c1-9(2)6-8(7-15-16(5,13)14)10(3,4)11(9)12/h8,12H,6-7H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGRMWJGHAOGQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(N1O)(C)C)CSS(=O)(=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20662164 |
Source
|
Record name | S-[(1-Hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl] methanesulfonothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20662164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201403-46-5 |
Source
|
Record name | S-[(1-Hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl] methanesulfonothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20662164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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